4-Fluoro-2,7-dimethyl-1H-indole
Description
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
4-fluoro-2,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10FN/c1-6-3-4-9(11)8-5-7(2)12-10(6)8/h3-5,12H,1-2H3 |
InChI Key |
AJFZWSNPYJBUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,7-dimethyl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,7-dimethyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form indole-2,3-diones or reduced to form indolines.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nitration: 4-Nitro-2,7-dimethyl-1H-indole
Halogenation: 4-Bromo-2,7-dimethyl-1H-indole
Oxidation: 2,3-Dioxo-4-fluoro-2,7-dimethyl-1H-indole
Scientific Research Applications
4-Fluoro-2,7-dimethyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2,7-dimethyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structurally related compounds from the evidence include:
Key Observations :
- In contrast, 5-fluoro derivatives (e.g., –3) are more common in synthetic routes due to regioselective fluorination .
- Methyl vs. Bulky Groups : Methyl groups (e.g., 5-Fluoro-1-methyl-1H-indole) improve solubility and metabolic stability compared to bulkier substituents like phenyl or carboxamide . The 2,7-dimethyl arrangement in the target compound may reduce steric hindrance compared to 3-methyl analogs .
- Functional Groups : Carboxamide derivatives () exhibit higher polarity and hydrogen-bonding capacity, whereas halogenated variants (e.g., 7-chloro in ) are tailored for agrochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
